3-(Chloromethyl)-5-isopropylpyridine chemical structure and properties
3-(Chloromethyl)-5-isopropylpyridine chemical structure and properties
An In-Depth Technical Guide to 3-(Chloromethyl)-5-isopropylpyridine: Synthesis, Properties, and Applications as a Key Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-isopropylpyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While not as extensively documented as some commodity pyridines, its unique substitution pattern presents it as a valuable and versatile building block for synthesizing complex molecular architectures. This document, structured from the perspective of a Senior Application Scientist, delves into the compound's chemical structure, physicochemical properties, plausible synthetic routes, and characteristic reactivity. We will explore the mechanistic rationale behind its synthesis and functionalization, provide a detailed experimental protocol, and discuss its potential applications as a key intermediate in the development of novel therapeutic agents. The guide emphasizes scientific integrity, grounding all technical claims and protocols in established chemical principles and authoritative references.
Molecular Overview and Physicochemical Properties
Chemical Identity
3-(Chloromethyl)-5-isopropylpyridine is a disubstituted pyridine derivative. The structure features a pyridine ring functionalized with a reactive chloromethyl group at the 3-position and an isopropyl group at the 5-position. The chloromethyl group serves as a potent electrophilic handle for synthetic transformations, while the isopropyl group modulates the molecule's lipophilicity and steric profile, which can be crucial for tuning the pharmacokinetic properties of target molecules.
The pyridine nitrogen, being electron-withdrawing, significantly influences the reactivity of the ring and its substituents. Specifically, it enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack[1].
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IUPAC Name: 3-(Chloromethyl)-5-(propan-2-yl)pyridine
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Molecular Formula: C₉H₁₂ClN
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Molecular Weight: 169.65 g/mol
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CAS Number: A dedicated CAS number for this specific compound is not widely cataloged, indicating its status as a specialized research intermediate. Related compounds include 5-(Chloromethyl)-2-isopropylpyridine (CAS: 405103-60-8)[2].
Physicochemical Properties
Quantitative experimental data for 3-(Chloromethyl)-5-isopropylpyridine is scarce. However, we can extrapolate its likely properties based on well-characterized analogs such as 3-(chloromethyl)pyridine and its derivatives[3][4]. The data presented below is a combination of predicted values and data from analogous structures to provide a reliable working profile for laboratory use.
| Property | Predicted/Estimated Value | Reference/Basis |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with other substituted chloromethylpyridines[5] |
| Boiling Point | ~240-260 °C at 760 mmHg | Extrapolated from similar structures[3][4] |
| Density | ~1.05 - 1.15 g/cm³ | Based on predictions for similar molecules[4] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene). The hydrochloride salt is expected to be water-soluble[5][6]. | General properties of halogenated pyridines[6] |
| Stability | Reactive alkylating agent. Often prepared and stored as the more stable hydrochloride salt to prevent self-reaction and improve handling[1]. | Common practice for reactive chloromethylpyridines[1] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(Chloromethyl)-5-isopropylpyridine is not explicitly detailed in readily available literature. However, a robust and logical synthetic pathway can be designed based on established transformations of pyridine derivatives. The choice of route is dictated by the availability of starting materials, desired purity, and scalability.
Retrosynthetic Analysis & Strategic Rationale
A logical retrosynthetic approach identifies 3-isopropyl-5-methylpyridine as a key precursor. The target C-Cl bond can be reliably formed from the corresponding alcohol, (5-isopropylpyridin-3-yl)methanol. This alcohol, in turn, can be synthesized from the commercially available 3,5-lutidine (3,5-dimethylpyridine) via functional group manipulation. This multi-step approach is often preferred over direct chlorination of 3-isopropyl-5-methylpyridine, which could suffer from poor selectivity and the formation of multiple chlorinated byproducts.
Proposed Synthetic Pathway
A practical forward synthesis involves the following key steps, starting from 3,5-lutidine:
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Selective Oxidation: One of the methyl groups of 3,5-lutidine is selectively oxidized to a carboxylic acid to form 5-methylnicotinic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄)[7].
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Esterification: The resulting carboxylic acid is converted to its methyl ester, methyl 5-methylnicotinate, under standard acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid).
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Grignard Reaction: The ester is treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), which adds twice to the ester carbonyl to form a tertiary alcohol after hydrolysis.
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Dehydration: The tertiary alcohol is dehydrated under acidic conditions to yield 3-isopropenyl-5-methylpyridine.
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Reduction: The isopropenyl group is then hydrogenated to the target isopropyl group, yielding 3-isopropyl-5-methylpyridine.
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Hydroxymethylation & Chlorination: A more direct route from an intermediate like 5-isopropylnicotinic acid (if available) would involve reduction to the alcohol followed by chlorination. The final and most critical step is the conversion of the precursor alcohol, (5-isopropylpyridin-3-yl)methanol, to the target chloromethyl derivative. This is most efficiently accomplished using thionyl chloride (SOCl₂)[8]. This method is reliable, high-yielding, and the byproducts (SO₂ and HCl gas) are easily removed.
Experimental Protocol: Chlorination of (5-Isopropylpyridin-3-yl)methanol
This protocol describes the final step of the synthesis. It is adapted from well-established procedures for converting pyridyl carbinols to their corresponding chloromethyl hydrochlorides[8].
Self-Validating System: The success of this protocol is validated by the precipitation of the hydrochloride salt product upon reaction completion and can be confirmed by standard analytical techniques (¹H NMR, MS).
Materials:
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(5-Isopropylpyridin-3-yl)methanol (1 equivalent)
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Thionyl chloride (SOCl₂) (1.1 - 1.2 equivalents)
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Anhydrous Toluene
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Anhydrous Diethyl Ether
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Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet with a bubbler connected to a base trap (e.g., NaOH solution).
Procedure:
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Setup: Assemble the glassware and flame-dry under a stream of nitrogen to ensure anhydrous conditions. Allow the apparatus to cool to room temperature.
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Reagent Charging: Charge the reaction flask with thionyl chloride (1.1 eq.) and anhydrous toluene (approx. 5 mL per gram of alcohol). Begin stirring and cool the solution to 0-5 °C using an ice bath.
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Substrate Addition: Dissolve (5-isopropylpyridin-3-yl)methanol (1.0 eq.) in anhydrous toluene (approx. 10 mL per gram) and load this solution into the dropping funnel.
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Reaction: Add the alcohol solution dropwise to the stirred thionyl chloride solution over 30-60 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of impurities[8]. Maintain the internal temperature below 10 °C throughout the addition.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is fully consumed.
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Product Isolation: Upon completion, a precipitate (the hydrochloride salt) will likely have formed. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold toluene and then with anhydrous diethyl ether to remove any residual impurities.
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Drying: Dry the white to off-white solid product under high vacuum to yield 3-(chloromethyl)-5-isopropylpyridine hydrochloride.
Chemical Reactivity and Synthetic Utility
The Electrophilic Nature of the Chloromethyl Group
The primary mode of reactivity for 3-(chloromethyl)-5-isopropylpyridine is nucleophilic substitution at the methylene carbon. The carbon-chlorine bond is polarized, making the carbon atom electrophilic. This effect is significantly amplified by the electron-withdrawing nature of the pyridine ring[1]. As a primary halide, the reaction mechanism is predominantly Sₙ2, involving a backside attack by a nucleophile and inversion of configuration (though the center is not chiral).
Key Transformations: Nucleophilic Substitution Reactions
This compound is an excellent substrate for introducing the (5-isopropylpyridin-3-yl)methyl moiety into a target molecule. It readily reacts with a wide range of soft and hard nucleophiles.
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N-Alkylation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, Acetonitrile) yields the corresponding 3-(aminomethyl)pyridines[9]. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
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O-Alkylation: Alkoxides or phenoxides, generated from alcohols or phenols with a strong base like sodium hydride (NaH), will displace the chloride to form ethers[9].
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S-Alkylation: Thiolates, which are excellent nucleophiles, react rapidly to form thioethers[9].
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C-Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds, though this can require more specialized conditions.
Applications in Medicinal and Process Chemistry
Role as a Structural Motif in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable metabolic profile make it a desirable feature. The specific 3,5-disubstitution pattern, combined with the reactive chloromethyl handle, makes 3-(chloromethyl)-5-isopropylpyridine a high-value intermediate for several reasons:
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Vectorial Synthesis: It allows for the late-stage introduction of the substituted pyridine moiety, providing flexibility in analog synthesis.
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Modulation of Properties: The isopropyl group provides lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.
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Scaffold Hopping: It can be used as a replacement for other aromatic or heteroaromatic systems to explore new chemical space and optimize drug properties.
While direct public examples are limited, intermediates with this structural pattern are crucial in synthesizing antagonists for various receptors or inhibitors for enzymes where a substituted pyridine can occupy a key binding pocket. For instance, similar structures are used in the synthesis of second-generation antihistamines[10].
Safety, Handling, and Storage
Hazard Profile of Chloromethylpyridines
Specific toxicological data for 3-(chloromethyl)-5-isopropylpyridine is not available. However, the class of chloromethylpyridines is known to be hazardous.
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Toxicity: They are considered harmful if swallowed, inhaled, or absorbed through the skin[6][11].
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Irritation: These compounds are severe irritants to the skin, eyes, mucous membranes, and respiratory tract[5][6]. As alkylating agents, they can cause chemical burns upon direct contact[12].
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Carcinogenicity: Some related compounds have been investigated for carcinogenic potential[13]. All work should be performed with the assumption that the compound is toxic and potentially carcinogenic.
Recommended Handling Procedures
Due to the hazardous nature of this compound, strict safety protocols must be followed:
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Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.
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Spill Response: Have appropriate spill kits ready. For solid spills, dampen the material before carefully transferring it to a sealed waste container. For liquid spills, absorb with an inert material and dispose of as hazardous waste[6].
Storage and Stability
3-(Chloromethyl)-5-isopropylpyridine is a reactive molecule. For long-term storage, it is best kept as its hydrochloride salt, which is a more stable, crystalline solid[1].
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Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area[3].
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Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture[5].
Conclusion
3-(Chloromethyl)-5-isopropylpyridine represents a specialized yet highly valuable building block for chemical synthesis. Its defining feature—a reactive chloromethyl group on a lipophilic, drug-like pyridine scaffold—makes it an ideal intermediate for the construction of complex molecules in pharmaceutical and agrochemical research. While detailed information on the compound itself is limited, a clear path for its synthesis, handling, and application can be derived from established chemical principles and data on analogous structures. By understanding its reactivity and employing the robust protocols outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.
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ChemBK. (2024, April 9). 3-(Chloromethyl)-5-methylpyridine. (URL: [Link])
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PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. (URL: [Link])
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Capot Chemical. (2026, March 4). MSDS of 3-(chloromethyl)-5-methylpyridine hydrochloride. (URL: [Link])
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Carcinogenic Potency Database. (2007, October 3). 3-(chloromethyl)pyridine.hcl. (URL: [Link])
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ChemBK. (2024, April 9). 3-(Chloromethyl)-5-methylpyridine hydrochloride. (URL: [Link])
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